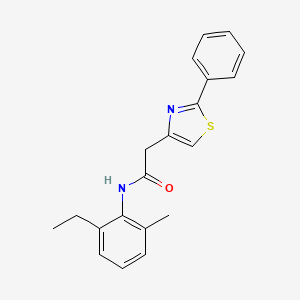![molecular formula C21H26N2O5S B11360039 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B11360039.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-ジメトキシフェニル)エチル]-1-(メチルスルホニル)-1,2,3,4-テトラヒドロキノリン-6-カルボキサミド(CAS登録番号: 6275-29-2)は、次の化学式を持つ複雑な有機化合物です。
C12H17NO3
{_svg_1}. この化合物は、キノリン環系、カルボキサミド基、およびフェニル環上の2つのメトキシ置換基を含んでいます。準備方法
Synthetic Routes: The synthetic routes to prepare this compound involve several steps. One common approach is via the reaction of 3,4-dimethoxyphenethylamine with 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid chloride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions: The reaction typically occurs under anhydrous conditions, using suitable solvents such as dichloromethane or tetrahydrofuran. Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production Methods: While industrial-scale production methods are not widely documented, laboratories often synthesize this compound for research purposes.
化学反応の分析
Reactivity: N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide or other reactive sites.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Ammonium hydroxide, alkyl halides, or other nucleophiles.
Major Products: The major products depend on the specific reaction conditions. Oxidation may yield carboxylic acid derivatives, while reduction can lead to amine derivatives.
科学的研究の応用
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic properties.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
特性
分子式 |
C21H26N2O5S |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide |
InChI |
InChI=1S/C21H26N2O5S/c1-27-19-9-6-15(13-20(19)28-2)10-11-22-21(24)17-7-8-18-16(14-17)5-4-12-23(18)29(3,25)26/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,22,24) |
InChIキー |
LDHJEDRDMUZNJO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-bromo-4-(morpholin-4-yl)phenyl]-1,5-dimethyl-1H-indole-2-carboxamide](/img/structure/B11359958.png)
![4-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11359960.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11359966.png)

![2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-N-(3-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11359978.png)
![5-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11359983.png)
![Methyl 5'-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B11359988.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11359991.png)
![5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11359998.png)
![4-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11360002.png)


![5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11360030.png)
![N-(5-chloro-2-methylphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11360031.png)
